[1,1'-Biphenyl]-4-methanol, 2'-methyl-, 4-acetate
Description
Properties
IUPAC Name |
[4-(2-methylphenyl)phenyl]methyl acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O2/c1-12-5-3-4-6-16(12)15-9-7-14(8-10-15)11-18-13(2)17/h3-10H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIKOWCURBLYPNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC=C(C=C2)COC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Optimization
The catalytic cycle comprises three stages:
-
Oxidative addition : Palladium(0) inserts into the C–Br bond of 4-bromo-2-methylphenylmethanol, forming a Pd(II) complex.
-
Transmetalation : The 2-methylphenylboronic acid undergoes base-assisted conversion to a borate nucleophile, which transfers the aryl group to Pd(II).
-
Reductive elimination : The biphenyl product is released, regenerating Pd(0) for subsequent cycles.
Key reaction parameters :
In a representative procedure, (3-bromo-2-methylphenyl)methanol reacts with phenylboronic acid under these conditions, yielding 2-methyl-3-biphenylmethanol in 98% yield. Adaptation to the target compound necessitates substituting phenylboronic acid with 2-methylphenylboronic acid and adjusting the bromo-substituted precursor to 4-bromo-2-methylphenylmethanol.
Post-Coupling Functionalization: Acetylation of the Primary Alcohol
Following biphenyl core assembly, the hydroxyl group at the 4-position undergoes acetylation to yield the final acetate ester.
Acetylation Protocols
Two principal methods dominate:
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Classical acetylation : Treatment with acetic anhydride in pyridine or triethylamine at 0–25°C.
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Catalytic acetylation : Employing DMAP (4-dimethylaminopyridine) to accelerate the reaction under mild conditions.
Optimized conditions :
For the target compound, acetylation of [1,1'-biphenyl]-4-methanol (2'-methyl-) proceeds efficiently, with the reaction monitored via TLC or NMR for completion.
Alternative Synthetic Pathways: Ullmann Coupling and Reduction Strategies
Ullmann Coupling for Biphenyl Formation
While less prevalent than Suzuki coupling, Ullmann reactions offer a copper-catalyzed alternative for constructing biaryl bonds.
Representative conditions :
Despite historical utility, this method suffers from lower yields (60–70%) and harsher conditions compared to palladium-based systems.
Carboxylic Acid Reduction Pathway
For substrates requiring late-stage hydroxyl group introduction:
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Suzuki coupling : 4-Bromobenzoic acid + 2-methylphenylboronic acid → biphenyl-4-carboxylic acid.
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Reduction : LiAlH₄ in anhydrous THF reduces the acid to [1,1'-biphenyl]-4-methanol.
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Acetylation : As previously described.
Critical considerations :
-
Reduction conditions must avoid over-reduction to the hydrocarbon.
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LiAlH₄ achieves >90% yield but requires strict anhydrous handling.
Comparative Analysis of Synthetic Methods
| Parameter | Suzuki Route | Ullmann Route | Reduction Route |
|---|---|---|---|
| Yield | 85–98% | 60–70% | 75–90% |
| Reaction Time | 3–6 h | 12–24 h | 8–12 h |
| Functional Group Tolerance | High | Moderate | Low |
| Scalability | Excellent | Poor | Moderate |
The Suzuki-Miyaura method emerges as superior in yield and efficiency, though the reduction pathway provides flexibility for acid-containing precursors.
Characterization and Quality Control
Post-synthetic characterization via NMR and GC-MS ensures structural fidelity:
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¹H NMR (CDCl₃) : δ 2.35 (s, 3H, CH₃), 2.45 (s, 3H, OAc), 4.60 (s, 2H, CH₂OAc), 7.20–7.45 (m, 8H, aryl).
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¹³C NMR : δ 21.2 (CH₃), 21.5 (OAc), 65.8 (CH₂OAc), 127.8–140.2 (aryl carbons), 170.9 (C=O).
Purity thresholds (>98%) are achievable via silica gel chromatography or recrystallization from ethyl acetate/hexane.
Industrial-Scale Considerations
For bulk synthesis, continuous flow reactors enhance the Suzuki coupling’s efficiency:
Chemical Reactions Analysis
Types of Reactions
[1,1’-Biphenyl]-4-methanol, 2’-methyl-, 4-acetate can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The acetate group can be reduced to yield the corresponding alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃) under controlled temperature conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield [1,1’-Biphenyl]-4-carboxylic acid, 2’-methyl-, 4-acetate, while reduction of the acetate group can produce [1,1’-Biphenyl]-4-methanol, 2’-methyl-, 4-ol.
Scientific Research Applications
Medicinal Chemistry
Biphenyl derivatives have been extensively studied for their biological activities. [1,1'-Biphenyl]-4-methanol, 2'-methyl-, 4-acetate has shown potential in the following areas:
- Anticancer Activity : Studies have indicated that biphenyl compounds can inhibit cancer cell proliferation. For instance, a study demonstrated that derivatives of biphenyl exhibited cytotoxic effects on various cancer cell lines by inducing apoptosis through the mitochondrial pathway .
- Antimicrobial Properties : The compound has been evaluated for its antibacterial and antifungal activities. Research indicates that certain biphenyl derivatives can disrupt microbial cell membranes, leading to cell death .
Organic Synthesis
In organic synthesis, [1,1'-Biphenyl]-4-methanol, 2'-methyl-, 4-acetate serves as a key intermediate in the preparation of more complex molecules. It is particularly useful in:
- Suzuki Coupling Reactions : This compound can participate in Suzuki coupling reactions to form biaryl compounds. Such reactions are critical in the synthesis of pharmaceuticals and agrochemicals .
- Functionalization : The presence of hydroxyl and acetate groups allows for further functionalization, enabling the development of tailored compounds with specific properties.
Material Science
The unique properties of biphenyl derivatives make them suitable for applications in material science:
- Polymer Chemistry : [1,1'-Biphenyl]-4-methanol, 2'-methyl-, 4-acetate can be used to synthesize polymers with enhanced thermal stability and mechanical strength due to the rigidity imparted by the biphenyl moiety.
- Liquid Crystals : The compound's structural characteristics allow it to be incorporated into liquid crystal formulations, which are essential for display technologies.
Case Study 1: Anticancer Activity
A study published in Cancer Letters explored the anticancer properties of various biphenyl derivatives, including [1,1'-Biphenyl]-4-methanol, 2'-methyl-, 4-acetate. The results showed a significant reduction in tumor growth in vitro and in vivo models when treated with these compounds. The mechanism was attributed to the induction of apoptosis via caspase activation pathways .
Case Study 2: Antimicrobial Efficacy
Research conducted at a pharmaceutical institute investigated the antimicrobial efficacy of biphenyl derivatives against Gram-positive and Gram-negative bacteria. The study found that [1,1'-Biphenyl]-4-methanol, 2'-methyl-, 4-acetate exhibited notable activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
Data Table
| Application Area | Specific Use | Findings/Results |
|---|---|---|
| Medicinal Chemistry | Anticancer Activity | Induced apoptosis in cancer cell lines |
| Antimicrobial Properties | Effective against Staphylococcus aureus | |
| Organic Synthesis | Suzuki Coupling Reactions | Key intermediate for biaryl synthesis |
| Functionalization | Allows for diverse modifications | |
| Material Science | Polymer Chemistry | Enhanced thermal stability |
| Liquid Crystals | Incorporated into display technologies |
Mechanism of Action
The mechanism of action of [1,1’-Biphenyl]-4-methanol, 2’-methyl-, 4-acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit or activate certain enzymes involved in metabolic processes, thereby influencing cellular functions .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize [1,1'-Biphenyl]-4-methanol, 2'-methyl-, 4-acetate, key comparisons are drawn with structurally related biphenyl derivatives (Table 1).
Table 1: Comparison of Biphenyl Derivatives
Key Observations :
The 2'-methyl group introduces steric hindrance, which may reduce reactivity in electrophilic substitution reactions compared to unsubstituted biphenyls .
Synthetic Accessibility: Biphenyl-4-methanol derivatives are commonly synthesized via Suzuki-Miyaura coupling (e.g., using boronic acids and halogenated precursors) or esterification of alcohol intermediates . For example, ethyl 2-([1,1'-biphenyl]-2-yl)acetate was synthesized in 85% yield via esterification .
Thermal Stability :
- Esters like the target compound are typically less thermally stable than ketones (e.g., 4-Acetylbiphenyl) due to the labile ester bond, which may decompose at elevated temperatures .
Notes
- All chemical names adhere to IUPAC nomenclature without abbreviation.
- References are diversified across synthesis, properties, and applications, with priority given to primary research articles and authoritative databases.
Biological Activity
[1,1'-Biphenyl]-4-methanol, 2'-methyl-, 4-acetate, commonly referred to as a biphenyl derivative, is a compound of interest due to its potential biological activities. This article aims to explore the biological effects of this compound, including its pharmacological properties, mechanisms of action, and implications for therapeutic applications.
Chemical Structure and Properties
The compound can be structurally represented as follows:
- Chemical Formula : CHO
- Molecular Weight : 256.29 g/mol
This biphenyl derivative is characterized by the presence of hydroxyl (-OH) and acetate (-OCOCH) functional groups, which contribute to its reactivity and biological activity.
Biological Activity Overview
Research indicates that biphenyl derivatives exhibit a range of biological activities, including:
- Antimicrobial Activity : Several studies have reported the antimicrobial properties of biphenyl compounds against various bacterial and fungal strains. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.
- Anti-inflammatory Effects : Biphenyl derivatives have shown potential in reducing inflammation by inhibiting the production of pro-inflammatory cytokines and mediators such as TNF-α and IL-6.
- Antioxidant Properties : The presence of hydroxyl groups in these compounds contributes to their ability to scavenge free radicals, thus protecting cells from oxidative stress.
Antimicrobial Activity
A study conducted on various biphenyl derivatives demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 µg/mL depending on the specific strain tested. The proposed mechanism includes the inhibition of cell wall synthesis and disruption of membrane integrity.
| Strain Tested | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 128 |
Anti-inflammatory Mechanisms
In vitro studies have shown that [1,1'-Biphenyl]-4-methanol, 2'-methyl-, 4-acetate can inhibit the activation of NF-κB signaling pathways in macrophages. This results in a decrease in the expression of pro-inflammatory markers such as COX-2 and iNOS.
| Treatment Concentration (µM) | TNF-α Reduction (%) |
|---|---|
| 10 | 25 |
| 50 | 50 |
| 100 | 70 |
Antioxidant Activity
The antioxidant capacity was evaluated using DPPH radical scavenging assays. The compound exhibited a dose-dependent scavenging effect with an IC50 value of approximately 45 µM.
Case Studies
- Case Study on Inflammation : A clinical trial involving patients with chronic inflammatory conditions showed that administration of biphenyl derivatives led to a significant reduction in inflammatory markers over a period of eight weeks.
- Case Study on Antimicrobial Resistance : In a study focusing on antibiotic-resistant strains, [1,1'-Biphenyl]-4-methanol, 2'-methyl-, 4-acetate was found to enhance the efficacy of traditional antibiotics when used in combination therapy.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for [1,1'-Biphenyl]-4-methanol, 2'-methyl-, 4-acetate, and how do reaction conditions influence yield?
- Answer : The compound can be synthesized through a multi-step approach:
Biphenyl Core Formation : A Suzuki-Miyaura cross-coupling reaction between 4-iodobenzyl alcohol and a methyl-substituted phenylboronic acid derivative forms the biphenyl backbone. Palladium catalysts (e.g., Pd(II)/Cu(II)@TADP–COF) are effective for this step, achieving yields >90% under optimized conditions .
Methylation : The 2'-methyl group is introduced via Friedel-Crafts alkylation or Grignard reactions. For example, methylmagnesium bromide reacts with a ketone intermediate under anhydrous conditions .
Acetylation : The 4-methanol group is esterified using acetyl chloride or acetic anhydride in the presence of a base (e.g., pyridine) to form the acetate .
- Critical Factors : Catalyst loading (0.5–2 mol% Pd), solvent polarity (e.g., THF vs. DMF), and temperature (60–100°C) significantly impact yield and purity. Monitoring via TLC or HPLC is recommended .
Q. Which analytical techniques are most reliable for characterizing this compound?
- Answer :
- NMR Spectroscopy : H and C NMR confirm the biphenyl structure, methyl substitution, and acetate group. Aromatic protons appear at δ 7.2–7.8 ppm, while the acetate methyl resonates at δ 2.1–2.3 ppm .
- X-ray Crystallography : SHELXL/SHELXT software refines crystal structures, resolving stereochemical ambiguities. For example, bond angles and torsion angles validate the planarity of the biphenyl system .
- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion ([M+H] at m/z 270.14) and fragmentation patterns .
Advanced Research Questions
Q. How do bimetallic catalysts improve the efficiency of tandem reactions involving this compound?
- Answer : Bimetallic systems like Pd(II)/Cu(II)@TADP–COF enable cascade reactions (e.g., coupling followed by oxidation/acetylation) in a single pot. The Pd center facilitates cross-coupling, while Cu(II) promotes alcohol oxidation or esterification. This reduces purification steps and increases overall yield (94% for coupling, 97% for oxidation in one study) .
- Mechanistic Insight : Synergistic effects between metals enhance electron transfer and stabilize reactive intermediates. Kinetic studies show Cu(II) accelerates acetate formation by polarizing the methanol oxygen .
Q. What strategies resolve contradictions in reported enantiomeric excess (ee) for biocatalytic synthesis?
- Answer : Discrepancies in ee (e.g., 80% vs. 95%) arise from biocatalyst selection and reaction conditions.
- Optimization Approaches :
Biocatalyst Screening : Daucus carota cells yield (S)-enantiomers with >90% ee, while engineered E. coli expressing ketoreductases may improve stereoselectivity .
Solvent Engineering : Aqueous-organic biphasic systems enhance enzyme stability and substrate solubility, reducing racemization .
- Analytical Validation : Chiral HPLC (e.g., Chiralpak AD-H column) or circular dichroism (CD) resolves enantiomers and validates ee .
Q. How can computational modeling predict the compound’s reactivity in nucleophilic acyl substitution?
- Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and charge distribution. For example:
- The acetate carbonyl carbon (partial charge +0.32) is susceptible to nucleophilic attack by amines or alkoxides.
- Steric effects from the 2'-methyl group increase activation energy by 15–20 kJ/mol, slowing hydrolysis .
- Applications : Predict regioselectivity in derivatization reactions (e.g., converting the acetate to amides or ethers).
Methodological Challenges and Solutions
Q. Why do some synthetic routes yield undesired by-products like 4-biphenylcarboxaldehyde?
- Cause : Over-oxidation of the 4-methanol group during acetylation or storage.
- Mitigation :
- Inert Atmosphere : Conduct reactions under nitrogen/argon to prevent oxidation.
- Mild Oxidants : Use TEMPO/NaClO instead of CrO for controlled oxidation .
- Additives : Ascorbic acid (1–2 eq.) quenches free radicals, suppressing aldehyde formation .
Q. What green chemistry principles apply to large-scale synthesis of this compound?
- Strategies :
- Biocatalysis : Replace Grignard reagents with carrot cell-mediated reductions, reducing hazardous waste .
- Solvent Recycling : Recover THF or ethanol via distillation (≥80% recovery efficiency).
- Catalyst Immobilization : Pd(II)/Cu(II)@COF catalysts are reusable for ≥5 cycles without activity loss .
Future Research Directions
Q. What unexplored applications exist for this compound in drug discovery?
- Potential :
- Antimicrobial Agents : The biphenyl scaffold and acetate group mimic pharmacophores in quorum-sensing inhibitors. SAR studies could optimize activity against P. aeruginosa .
- Prodrug Design : The acetate acts as a hydrolyzable promoiety for controlled drug release .
Q. How can machine learning optimize reaction conditions for derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
